

# 2',3'-O-Isopropylideneguanosine chemical structure and properties

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## Compound of Interest

Compound Name: 2',3'-O-Isopropylideneguanosine

Cat. No.: B013609

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An In-depth Technical Guide to **2',3'-O-Isopropylideneguanosine**: Structure, Synthesis, and Applications

## Introduction

**2',3'-O-Isopropylideneguanosine** is a pivotal protected nucleoside derivative of guanosine, widely utilized as a cornerstone intermediate in the synthesis of a diverse range of nucleic acid-based compounds. Its core utility lies in the strategic protection of the cis-diol at the 2' and 3' positions of the ribose sugar with an isopropylidene group. This modification prevents these hydroxyl groups from participating in undesired side reactions, thereby enabling chemists to perform regioselective modifications at other positions, most notably the 5'-hydroxyl group and the guanine base. This level of control is fundamental in the development of therapeutic agents, including antiviral and anticancer drugs, and in the creation of sophisticated molecular probes and modified oligonucleotides for studying complex biological pathways.<sup>[1][2]</sup>

This guide provides a comprehensive technical overview of **2',3'-O-Isopropylideneguanosine**, detailing its chemical structure and properties, providing a field-proven synthesis protocol, and exploring its critical applications in modern research and drug development.

## Chemical Identity and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is essential for its successful application in synthesis and research.

## Chemical Structure and Identifiers

The structure consists of a guanine base linked to a ribose sugar, where the 2' and 3' hydroxyls are masked as an acetal.

Figure 1. Chemical Structure of **2',3'-O-Isopropylideneguanosine**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][3][4]dioxol-4-yl]-2-amino-1H-purin-6-one[1][4]
Synonyms	9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)guanine, Isopropylideneguanosine[3][5]
CAS Number	362-76-5[3][4][6]
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>5</sub> O <sub>5</sub> [3][4][7]
Molecular Weight	323.31 g/mol [3][4]
InChI Key	XKPDAYWPKILAMO-IOSLPCCCSA-N[6][7]
SMILES	CC1(OC2C(OC(C2O1)N3C=NC4=C3N=C(NC4=O)N)CO)C[4]

## Physicochemical Data

The physical properties dictate the handling, storage, and reaction conditions for this compound.

Table 2: Physicochemical Properties

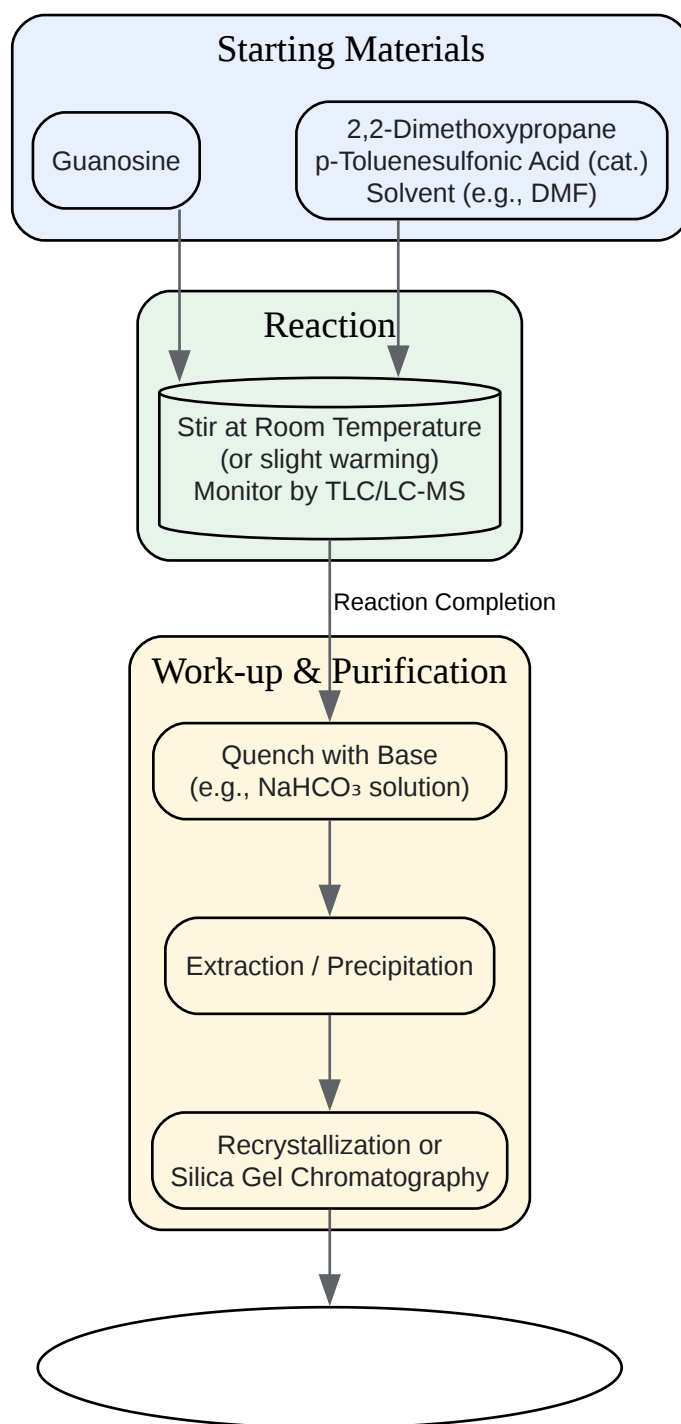
Property	Value	Source
Appearance	White to off-white crystalline powder	[3][4]
Melting Point	296 °C	[3][4][8]
Solubility	Soluble in DMSO, DMF; sparingly soluble in Ethanol, Methanol	[4][7]
Purity/Assay	≥98% (HPLC)	[3][6]
Specific Rotation	[α] <sub>20</sub> /D: -68.0 to -73.0 deg (c=1, 0.1mol/L NaOH)	[3]
Storage	Store at -20°C or 2-8°C, protected from light and moisture	[4][6][7]

## Synthesis and Characterization

The preparation of **2',3'-O-Isopropylidene**guanosine from guanosine is a standard yet critical procedure in nucleoside chemistry. The primary goal is the selective protection of the 2' and 3'-hydroxyls, which is achieved via an acid-catalyzed acetalization reaction.

## Synthesis Workflow

The workflow involves the reaction of guanosine with an acetone equivalent in the presence of an acid catalyst. The use of 2,2-dimethoxypropane is often preferred over acetone as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the product.



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Caption: Workflow for the synthesis of **2',3'-O-Isopropylidenguanosine**.

## Detailed Experimental Protocol

This protocol is a representative method. Researchers should optimize conditions based on their specific lab setup and scale.

- **Preparation:** Suspend guanosine (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.<sup>[9]</sup> This acetal serves as the isopropylidene source and a dehydrating agent.
- **Catalysis:** Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).<sup>[9]</sup> The acid protonates the carbonyl oxygen of the acetone equivalent, making it more electrophilic and susceptible to nucleophilic attack by the ribose hydroxyls.
- **Reaction:** Stir the mixture vigorously at room temperature. The suspension should gradually clarify as the guanosine reacts and the more soluble product is formed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Once the reaction is complete, quench the catalyst by adding a mild base, such as saturated sodium bicarbonate solution or triethylamine, until the solution is neutral.
- **Isolation:** The product can be isolated by precipitation upon adding the reaction mixture to a large volume of cold water, or by removing the solvent under reduced pressure and proceeding with purification.
- **Purification:** The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures) or by silica gel column chromatography to yield the pure **2',3'-O-Isopropylidene-guanosine** as a white solid.

## Analytical Characterization

Structural confirmation and purity assessment are performed using standard analytical techniques.

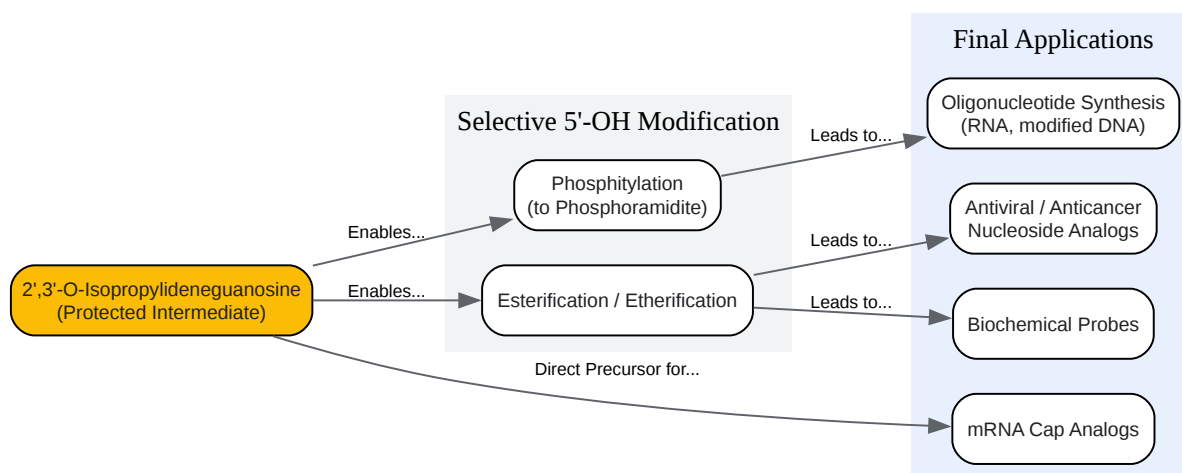
- **<sup>1</sup>H NMR:** The spectrum will show characteristic signals for the guanine base protons (H-8), the anomeric proton (H-1') of the ribose, and two distinct singlets in the upfield region

(around 1.3-1.6 ppm) corresponding to the two diastereotopic methyl groups of the isopropylidene moiety.[10]

- Mass Spectrometry (MS): ESI-MS will show a prominent ion corresponding to the protonated molecule  $[M+H]^+$  at  $m/z$  324.1, confirming the molecular weight.[4]
- HPLC: Purity is assessed using reverse-phase HPLC, with typical purities for commercial products exceeding 98%.[3][6]

## Applications in Research and Drug Development

The primary value of **2',3'-O-Isopropylideneguanosine** is its role as a versatile intermediate, enabling the synthesis of more complex molecules with therapeutic and diagnostic potential.



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